

# In-Depth Technical Guide: Aminopyrazoles - Focus on 5-Cyclopentyl-1H-pyrazol-3-amine

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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3214975

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Disclaimer: Initial searches for the specific molecule, **N-cyclopentyl-1H-pyrazol-4-amine**, did not yield a unique Chemical Abstracts Service (CAS) number, severely limiting the availability of specific technical data. Consequently, this guide will focus on the closely related, readily identifiable isomer, 5-Cyclopentyl-1H-pyrazol-3-amine (CAS: 264209-16-7). While structurally similar, the biological and chemical properties of these isomers may differ.

### Introduction

Aminopyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, making them valuable scaffolds for the design of novel therapeutic agents. This guide provides a detailed overview of the synthesis, properties, and potential applications of 5-Cyclopentyl-1H-pyrazol-3-amine, a representative member of this class.

# **Physicochemical Properties**

A summary of the known quantitative data for 5-Cyclopentyl-1H-pyrazol-3-amine is presented in Table 1. This information is crucial for researchers in designing experiments and formulating this compound.



Property	Value	Source
CAS Number	264209-16-7	[1]
Molecular Formula	C8H13N3	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
Appearance	Colorless to brown liquid or solid	[1]
Purity	≥97%	[1][2]
Storage	0-8 °C	[1]
IUPAC Name	5-cyclopentyl-1H-pyrazol-3- amine	[1]
SMILES	NC1=NNC(C2CCCC2)=C1	[1]
InChI Key	PXEDPQCHOFQXCW- UHFFFAOYSA-N	

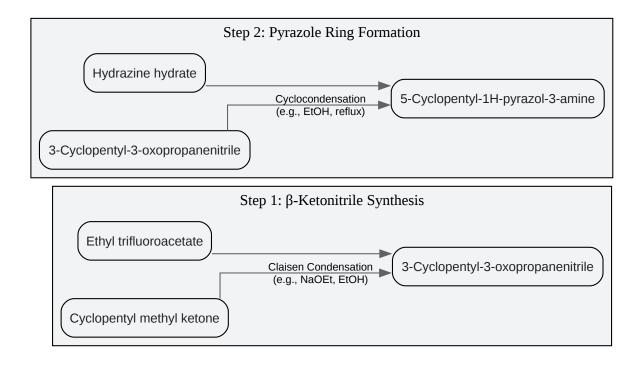
## **Synthesis and Experimental Protocols**

The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a  $\beta$ -ketonitrile with hydrazine.[3][4] For 5-Cyclopentyl-1H-pyrazol-3-amine, the key precursor is 3-cyclopentyl-3-oxopropanenitrile.

## **General Synthesis Pathway**

The synthesis can be conceptualized as a two-step process, starting from the formation of the  $\beta$ -ketonitrile, followed by cyclization with hydrazine.





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Figure 1: General synthesis workflow for 5-Cyclopentyl-1H-pyrazol-3-amine.

## **Detailed Experimental Protocols**

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile (β-Ketonitrile)

This step is a Claisen condensation between cyclopentyl methyl ketone and a suitable acylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.[5][6][7]

- Materials:
  - Cyclopentyl methyl ketone
  - Ethyl trifluoroacetate
  - Sodium ethoxide (NaOEt)



- Anhydrous ethanol (EtOH)
- Diethyl ether
- Aqueous hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cyclopentyl methyl ketone is added dropwise to the cooled solution.
- Ethyl trifluoroacetate is then added dropwise, maintaining a low temperature.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The mixture is then poured into a mixture of ice and dilute hydrochloric acid to neutralize the base.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclopentyl-3-oxopropanenitrile.
- Purification can be achieved by vacuum distillation or column chromatography.

#### Step 2: Synthesis of 5-Cyclopentyl-1H-pyrazol-3-amine



This step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.[3][4]

#### Materials:

- 3-Cyclopentyl-3-oxopropanenitrile
- Hydrazine hydrate
- Ethanol (EtOH)
- Triethylamine (Et₃N) (optional, as a base)

#### Procedure:

- 3-Cyclopentyl-3-oxopropanenitrile is dissolved in ethanol in a round-bottom flask.
- Hydrazine hydrate is added to the solution. A catalytic amount of a base like triethylamine can also be added.[4]
- The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).
- The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and a suitable organic solvent (e.g., ethylacetate).
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude 5-Cyclopentyl-1H-pyrazol-3-amine.
- Further purification can be performed by column chromatography or recrystallization.

# **Biological Activities and Signaling Pathways**



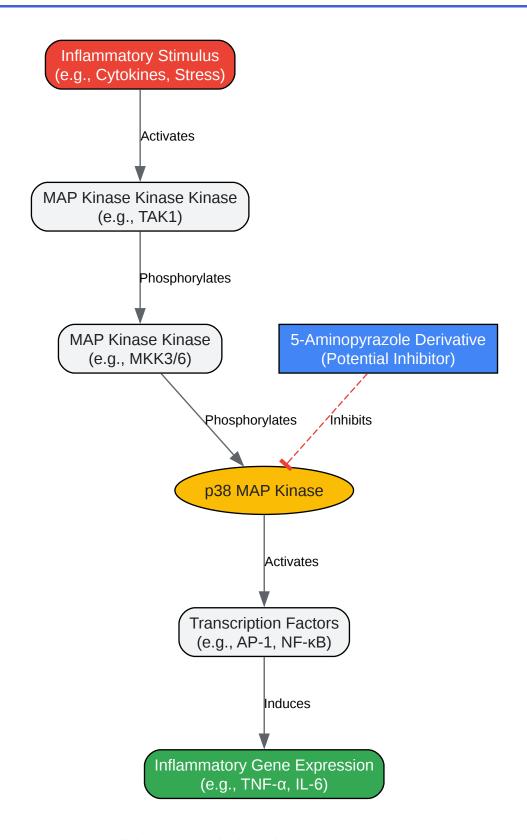




While specific studies on the biological activity of 5-Cyclopentyl-1H-pyrazol-3-amine are not extensively documented in the public domain, the broader class of 5-aminopyrazoles has been investigated for a multitude of therapeutic applications.[8] These include roles as anti-inflammatory, antimicrobial, and anticancer agents.[9][10][11]

The mechanism of action for many biologically active pyrazole derivatives involves their interaction with specific protein kinases. For instance, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various functional groups that interact with the ATP-binding pocket of the kinase.





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Figure 2: Potential role of 5-aminopyrazole derivatives as inhibitors in the p38 MAP kinase signaling pathway.



It is plausible that 5-Cyclopentyl-1H-pyrazol-3-amine or its derivatives could be explored for similar inhibitory activities. The cyclopentyl group may confer favorable lipophilicity and binding characteristics within the hydrophobic regions of kinase active sites.

## Conclusion

5-Cyclopentyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, belonging to the pharmacologically significant class of 5-aminopyrazoles. Its synthesis is accessible through well-established methods, primarily the condensation of a  $\beta$ -ketonitrile with hydrazine. While specific biological data for this particular isomer is limited, the broader family of 5-aminopyrazoles exhibits a wide range of activities, often through the modulation of key signaling pathways such as the p38 MAP kinase pathway. Further research into the specific biological targets and therapeutic potential of 5-Cyclopentyl-1H-pyrazol-3-amine is warranted to fully elucidate its utility in drug discovery and development.

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